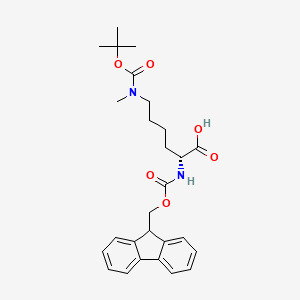

Fmoc-D-Lys(Me,Boc)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]hexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34N2O6/c1-27(2,3)35-26(33)29(4)16-10-9-15-23(24(30)31)28-25(32)34-17-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h5-8,11-14,22-23H,9-10,15-17H2,1-4H3,(H,28,32)(H,30,31)/t23-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHMSFOFHTAYQLS-HSZRJFAPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N(C)CCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Post Synthetic Conjugation on Solid Support

This is a powerful and widely used method that relies on the use of an orthogonally protected lysine (B10760008) derivative during solid-phase peptide synthesis (SPPS). peptide.com Instead of using Fmoc-D-Lys(Me,Boc)-OH, a derivative with a different side-chain protecting group, such as Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl), ivDde, or Mtt (4-methyltrityl), is incorporated at the desired conjugation site. chempep.comiris-biotech.depeptide.com

The general workflow is as follows:

The peptide is synthesized on a solid support using standard Fmoc/tBu chemistry.

An orthogonally protected lysine, for example, Fmoc-Lys(Dde)-OH, is incorporated at the specific site of future conjugation. lifetein.comresearchgate.net

Once the full peptide sequence is assembled, the orthogonal side-chain protecting group (e.g., Dde) is selectively removed while the peptide remains anchored to the resin and all other acid-labile side-chain protecting groups (like tBu) and the N-terminal Fmoc group (if present) remain intact. iris-biotech.de

The newly exposed ε-amino group of the lysine side chain is then reacted with an activated molecule of interest (e.g., a fluorescent dye, biotin, or a drug-linker complex). chempep.comlifetein.comneulandlabs.com

Finally, the fully assembled and conjugated peptide is cleaved from the solid support, and all remaining protecting groups are removed, typically with a strong acid cocktail like trifluoroacetic acid (TFA). lifetein.com

This on-resin approach ensures high site-specificity and is advantageous for conjugating a variety of labels, including fluorophores and quenchers for fluorescence resonance energy transfer (FRET) studies. lifetein.comresearchgate.net

| Protecting Group | Chemical Name | Cleavage Reagent | Notes |

|---|---|---|---|

| Boc | tert-butoxycarbonyl | Strong acids (e.g., TFA) | Standard, non-orthogonal protection in Fmoc-SPPS. Cleaved during final peptide release. nih.gov |

| Dde | 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | 2% Hydrazine in DMF | Widely used orthogonal group; allows for selective on-resin deprotection. iris-biotech.de |

| ivDde | 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl | 2% Hydrazine in DMF | Similar to Dde but with improved stability and cleavage kinetics. chempep.comiris-biotech.de |

| Mtt | 4-Methyltrityl | Very mild acid (e.g., 1% TFA in DCM) | Highly acid-labile; allows for selective removal without affecting tBu groups. peptide.comchempep.comadvancedchemtech.comiris-biotech.de |

Post Synthetic Conjugation in Solution

In this strategy, the peptide is first synthesized, cleaved from the resin, and purified. The peptide, now containing one or more lysine (B10760008) residues with free ε-amino groups (from the deprotection of the Boc group), is then reacted with the desired molecule in a solution phase.

While straightforward, this method can lack site-specificity if the peptide contains multiple lysine residues or a free N-terminus, as all primary amines are potential reaction sites. altabioscience.comrsc.org However, by strategically placing a single Fmoc-D-Lys(Me,Boc)-OH residue in the sequence, a high degree of specificity can be achieved, especially if the N-terminus is acetylated or otherwise blocked. Common amine-reactive chemistries used in this approach include N-hydroxysuccinimide (NHS) esters to form stable amide bonds and isothiocyanates to form thiourea linkages. nih.govnih.gov This approach is frequently employed for creating antibody-drug conjugates (ADCs) where surface-exposed lysines are targeted. nih.govcreative-biolabs.com

Incorporation of Pre Conjugated Building Blocks

A highly elegant and specific method involves conjugating the molecule of interest to the lysine (B10760008) derivative before its incorporation into the peptide chain during SPPS. lifetein.combio-itworld.commerckmillipore.com This creates a custom amino acid "building block" that is then used in the synthesis like any other standard amino acid derivative. nih.govnih.gov

Notable research findings using this strategy include:

Synthesis of Glycopeptides: Researchers have synthesized building blocks like Nα-Fmoc-Lysin[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH to allow for the site-specific incorporation of sugar moieties into peptides, which is crucial for studying protein glycation.

Metal-Chelate Conjugation: A Rhenium(I) tricarbonyl complex has been conjugated to the ε-amino group of lysine to create a building block for synthesizing radiolabeled peptides for imaging applications. nih.gov

Fluorescent Probes: Lysine derivatives pre-labeled with fluorescent dyes such as Dansyl or Cy5 can be directly incorporated into a peptide sequence, ensuring the precise location of the probe. chempep.combio-itworld.com

This approach is particularly valuable when the conjugated molecule is sensitive to the harsh acidic conditions of the final peptide cleavage step. neulandlabs.com By incorporating the pre-formed conjugate, the integrity of the attached molecule is preserved.

| Building Block Type / Example | Conjugated Moiety | Application / Purpose |

|---|---|---|

| Fmoc-Lys(Biotin)-OH | Biotin | Affinity purification, binding assays, and detection via streptavidin. chempep.comresearchgate.net |

| Fmoc-Lys(Dansyl)-OH | Dansyl chloride | Fluorescent labeling for molecular tracking and interaction studies. chempep.combio-itworld.com |

| Nα-Fmoc-Lysin[Nε-(Glc),Nε-Boc]-OH | Glucose derivative | Synthesis of site-specific glycopeptides to study glycation. |

| Re(CO)3-modified lysine | Rhenium metal chelate | Creation of radiolabeled peptides for targeted cellular imaging. nih.gov |

Each of these strategies offers distinct advantages, and the choice depends on the specific nature of the peptide, the molecule to be conjugated, and the desired final product. The use of Fmoc-D-Lys(Me,Boc)-OH and its orthogonally protected counterparts provides the chemical versatility required to construct complex and functionally diverse peptide conjugates for advanced research and therapeutic applications. nih.govneulandlabs.comaltabioscience.com

Research Applications of Peptides Containing Fmoc D Lys Me,boc Oh Derivatives

Engineering of Peptides with Site-Specific Methylated Lysine (B10760008) Residues

The primary application of Fmoc-D-Lys(Me,Boc)-OH is in the synthesis of peptides where a lysine residue is specifically methylated. Lysine methylation is a vital post-translational modification involved in epigenetic regulation, and the ability to synthesize peptides with this modification at precise locations is essential for research in this area.

The design of peptides incorporating this compound is guided by the objective of mimicking or studying biological systems. The core principle is the use of orthogonal protecting groups that can be removed under different conditions, allowing for controlled, stepwise synthesis.

Fmoc Group (Nα-protection): Protects the alpha-amino group of the lysine backbone. It is stable under acidic conditions but is removed by a mild base (e.g., piperidine), enabling the elongation of the peptide chain.

Boc Group (Nε-protection): Protects the epsilon-amino group on the lysine side chain. This group is stable under the basic conditions used to remove the Fmoc group but is cleaved by strong acids (e.g., trifluoroacetic acid, TFA), typically during the final step of releasing the synthesized peptide from the solid support.

Methyl Group (Nε-modification): This permanent modification on the side-chain nitrogen mimics monomethylated lysine, a key PTM.

D-Configuration: The use of a D-amino acid, as opposed to the naturally occurring L-amino acid, is a strategic design choice to increase the peptide's resistance to enzymatic degradation by proteases in biological assays. This enhances peptide stability and bioavailability.

By using this building block, researchers can design peptide sequences that contain a stable mimic of a post-translationally modified residue at any desired position, allowing for precise investigation of its functional role.

| Protecting Group | Location | Removal Condition | Purpose |

| Fmoc | α-amino group | Mild Base (e.g., Piperidine) | Enables stepwise peptide chain elongation. |

| Boc | ε-amino group | Strong Acid (e.g., TFA) | Protects side chain during synthesis; removed during final cleavage. |

The primary methodology for incorporating this compound into a peptide is Fmoc-based solid-phase peptide synthesis (SPPS). This technique allows for the precise assembly of a peptide chain on a solid resin support. The process for introducing a methylated lysine mimic involves using this compound as one of the amino acid building blocks in the automated or manual synthesis cycle.

The synthesis protocol ensures the site-specific incorporation of the modified residue. During each cycle of synthesis, the Fmoc group of the last added amino acid is removed, and the next protected amino acid—in this case, this compound—is coupled to the growing chain. This method is highly efficient and ensures that the final peptide has the exact sequence and modification required for the intended research application. The resulting peptides are powerful tools for studying the biological consequences of lysine methylation.

Role in Protein Engineering and Functional Proteomics

Peptides synthesized with this compound are instrumental in protein engineering and functional proteomics, primarily for investigating the impact of lysine methylation on protein behavior.

A significant application of this compound is in the synthesis of modified histone tail peptides. Histones are proteins that package DNA into chromatin, and their post-translational modifications, including lysine methylation, play a crucial role in regulating gene expression. By synthesizing histone peptides with monomethylated lysine at specific sites, researchers can conduct studies to understand how this single modification influences chromatin structure and the recruitment of other proteins. These synthetic peptides serve as precise probes to dissect structure-function relationships that are otherwise difficult to study using complex biological systems.

Lysine methylation sites often serve as docking points for other proteins, known as "reader" proteins, which recognize and bind to these specific modifications. The synthesis of peptides containing monomethylated lysine is essential for identifying and characterizing these interactions.

For instance, a synthetic peptide mimicking a methylated histone tail can be used as bait in pull-down assays to capture and identify reader proteins from cell extracts. Furthermore, incorporating the D-lysine derivative enhances the peptide's stability against degradation in these biological assays, leading to more reliable results. These studies are fundamental to understanding the downstream signaling pathways initiated by specific PTM events.

Development of Peptide-Based Therapeutics and Diagnostics

The unique characteristics of peptides containing D-amino acids and PTM mimics also present opportunities for therapeutic and diagnostic development. The inclusion of D-amino acids can significantly improve the pharmaceutical properties of peptide-based drugs by increasing their stability and half-life in the body.

While this compound is primarily a research tool, the principles it embodies are relevant to drug design. Peptides designed to mimic or block protein-protein interactions that are dependent on lysine methylation could form the basis of new therapeutic agents, particularly in areas like oncology where epigenetic modifications are often dysregulated. The enhanced stability provided by the D-amino acid core can lead to the development of more potent and durable peptide drugs. Similarly, stabilized, specifically modified peptides could be developed as diagnostic tools to detect the presence of reader proteins or to probe the activity of enzymes involved in methylation.

Design of Peptidomimetics with Enhanced Biostability

A significant challenge in the development of therapeutic peptides is their susceptibility to degradation by endogenous proteases. The incorporation of non-natural amino acids, such as D-amino acids and N-methylated amino acids, is a widely adopted strategy to overcome this limitation. The D-configuration of the lysine residue in this compound renders peptides containing this moiety resistant to cleavage by proteases that specifically recognize L-amino acids. peptide.commedchemexpress.com

Table 1: Strategies to Enhance Peptide Biostability using this compound

| Modification | Rationale |

| D-Lysine | The D-enantiomer is not recognized by most endogenous proteases, which are stereospecific for L-amino acids, thus preventing peptide bond cleavage. |

| Nε-Methylation | The methyl group on the side-chain amino group sterically hinders the approach of proteolytic enzymes like trypsin and lysyl endopeptidase, preventing enzymatic degradation at that site. |

Application in Targeted Biological Pathway Modulation

Peptides that can selectively interact with and modulate the activity of specific proteins are invaluable tools in biomedical research and drug development. evitachem.com this compound is utilized in the synthesis of such peptide-based probes and potential therapeutics. evitachem.com By incorporating this modified amino acid, researchers can design peptides that target specific biological pathways implicated in disease. evitachem.com

The enhanced biostability of peptides containing this compound derivatives is crucial for their application as modulators of biological pathways. A longer half-life ensures that the peptide can reach its target and exert its effect over a prolonged period. While specific examples of peptides synthesized with this compound for pathway modulation are often proprietary or in early stages of research, the principle relies on creating stable peptide inhibitors or mimetics. For instance, peptide-based inhibitors targeting protein-protein interactions or enzyme active sites are a significant area of research. nih.govnih.govresearchgate.net The inclusion of N-methylated lysine can influence the peptide's conformation and binding affinity to its target, potentially leading to higher potency and selectivity.

Contributions to Epigenetics and Chromatin Biology Research

The study of epigenetic modifications, particularly the methylation of histone proteins, is crucial for understanding gene regulation. This compound has become an indispensable tool in this field, enabling the synthesis of precisely modified histone peptides that serve as probes to unravel the complexities of chromatin biology. chemicalbook.comnih.gov

Synthesis of Histone Tail Peptides with Methylated Lysine

Post-translational modifications of histone tails, including the methylation of lysine residues, play a pivotal role in regulating chromatin structure and gene expression. wikipedia.orgalmacgroup.com To investigate the functional consequences of these modifications, researchers require synthetic histone tail peptides with specific methylation patterns. researchgate.net this compound is a key building block in the solid-phase peptide synthesis (SPPS) of peptides containing monomethylated lysine residues. chemicalbook.comresearchgate.net

The Fmoc group on the α-amino group and the Boc group on the ε-amino group provide orthogonal protection, allowing for the controlled and site-specific incorporation of the Nε-monomethylated lysine into the growing peptide chain. evitachem.com This methodology allows for the convenient preparation of histone tail peptides with high purity and yield. chemicalbook.comnih.gov The ability to synthesize these precisely modified peptides is fundamental for a wide range of in vitro and in vivo studies aimed at understanding the "histone code." researchgate.netpeptide.com

Table 2: Key Features of this compound in Histone Peptide Synthesis

| Feature | Advantage in Synthesis |

| Fmoc Protection (α-amino) | Allows for standard solid-phase peptide synthesis protocols with base-labile deprotection. |

| Boc Protection (ε-amino) | Provides acid-labile protection of the side chain, preventing unwanted reactions during peptide elongation. |

| Nε-Methyl Group | Pre-installed modification ensures the precise placement of a monomethylated lysine residue at a specific position in the peptide sequence. |

Probing Mechanisms of Histone Methylation and Gene Regulation

Synthetic histone tail peptides containing methylated lysine, prepared using this compound, are powerful tools for dissecting the molecular mechanisms of histone methylation and its impact on gene regulation. nih.govpeptide.com These peptides are used to study the enzymes involved in writing, erasing, and reading these epigenetic marks. nih.govfrontiersin.org

"Writer" Enzymes (Histone Methyltransferases): Synthetic peptides serve as substrates to characterize the activity and specificity of histone methyltransferases (KMTs). By presenting a defined methylation state, researchers can investigate how existing modifications influence the addition of further methyl groups. acs.org

"Eraser" Enzymes (Histone Demethylases): Similarly, these peptides are used to study histone demethylases (KDMs), helping to elucidate their substrate specificity and reaction mechanisms. nih.gov

"Reader" Proteins: Perhaps one of the most significant applications is in studying "reader" proteins, which contain domains that specifically recognize and bind to methylated lysine residues, thereby translating the histone code into downstream biological effects. nih.govacs.org Synthetic methylated peptides are used in pull-down assays and other binding studies to identify and characterize these reader proteins and to understand how they contribute to gene activation or repression. nih.govportlandpress.com

The use of D-lysine in these probes can also offer advantages in certain experimental setups by providing resistance to degradation by cellular enzymes, allowing for more stable and prolonged investigation of these interactions. nih.gov

Utilization in Biochemical Probe Design and Bioconjugation Studies

The versatility of this compound extends to the creation of sophisticated biochemical probes, including fluorescently labeled peptides, which are essential for a variety of biomolecular studies.

Development of Fluorescent Markers for Biomolecular Studies

Fluorescently labeled peptides are powerful tools for visualizing and quantifying biological processes such as receptor-ligand interactions, enzyme activity, and protein localization. bio-itworld.com The lysine side chain is a common site for the attachment of fluorescent dyes. chempep.com While this compound itself is not fluorescent, its incorporation into a peptide sequence provides a specific site for potential modification, or it can be used in conjunction with other labeled amino acids.

More commonly, a lysine derivative with an orthogonal protecting group on the side chain, such as Fmoc-Lys(Dde)-OH, is used to allow for the selective deprotection and labeling of the lysine side chain with a fluorescent dye while the peptide is still on the solid support. lifetein.com However, the principles of incorporating modified lysine residues are directly applicable. Alternatively, a fluorescent dye can be attached to the N-terminus of a peptide containing this compound. bio-itworld.com The presence of the D-amino acid can enhance the utility of these fluorescent probes by increasing their stability in biological assays. peptide.com

Table 3: Common Fluorescent Labeling Strategies for Peptides

| Labeling Strategy | Description |

| N-terminal Labeling | A fluorescent dye is attached to the free N-terminus of the peptide after synthesis is complete. |

| Side-Chain Labeling | A lysine residue with an orthogonal protecting group is incorporated into the peptide. This protecting group is selectively removed, and a fluorescent dye is attached to the lysine side chain. |

| Incorporation of Labeled Amino Acids | An amino acid that is already conjugated to a fluorescent dye, such as Fmoc-Lys(FITC)-OH, is used during peptide synthesis. sigmaaldrich.com |

Strategies for Conjugating Peptides to Other Biological Entities

The incorporation of this compound into a peptide sequence provides a specific and versatile handle for conjugation to a wide array of other molecules, including fluorescent dyes, biotin, oligonucleotides, targeting ligands like folate, and therapeutic drugs. nih.govchempep.comlifetein.com The strategic value of this particular amino acid derivative lies in the ε-amino group of the D-lysine side chain, which becomes available for chemical modification following the removal of the acid-labile tert-butoxycarbonyl (Boc) group. peptide.com The use of the D-enantiomer enhances the proteolytic stability of the resulting peptide conjugate, a desirable trait for many biological applications. acs.org

The site-specific conjugation of peptides to other entities is paramount to creating well-defined bioconjugates with predictable properties. Several key strategies have been developed to achieve this, primarily revolving around the concept of orthogonal protection, where different protecting groups can be removed under distinct chemical conditions without affecting others. nih.govresearchgate.netiris-biotech.de

There are three principal strategies for leveraging lysine residues for peptide conjugation:

Future Perspectives and Advanced Methodological Developments

Comparative Analysis with Analogous Protected Lysine (B10760008) Derivatives in Peptide Synthesis

The choice of a protected lysine derivative is dictated by the specific synthetic goal, such as incorporating a natural or unnatural stereoisomer, enabling side-chain modification, or introducing a PTM. Fmoc-D-Lys(Me,Boc)-OH is part of a larger family of lysine building blocks, each with distinct advantages.

This compound provides a direct route to incorporate a monomethylated D-lysine. The D-configuration offers significant resistance to enzymatic degradation by proteases, enhancing the stability of the resulting peptides in biological assays. chemicalbook.com Its primary application is in the synthesis of stable, methylated peptides for epigenetic studies, particularly histone tails. chemicalbook.compeptide.com

Fmoc-L-Lys(Boc)-OH is the standard derivative for incorporating the natural L-lysine residue. chempep.comadvancedchemtech.com The Boc group is stable during the piperidine-mediated Fmoc deprotection cycles but is easily removed during the final acid-mediated cleavage from the resin. advancedchemtech.com

Fmoc-D-Lys(Boc)-OH is the direct, non-methylated counterpart. medchemexpress.compeptide.comchempep.com Like its methylated analog, it is used to increase peptide stability against enzymatic degradation, making it valuable in the design of peptide-based drugs with longer half-lives. peptide.com

Fmoc-L-Lys(Mtt)-OH utilizes the highly acid-sensitive 4-methyltrityl (Mtt) group for side-chain protection. peptide.comnbinno.comnih.govsigmaaldrich.com The Mtt group can be selectively removed on-resin using a dilute solution of trifluoroacetic acid (TFA) without cleaving the peptide from the resin or removing other acid-labile groups like Boc. peptide.comnih.govsigmaaldrich.com This orthogonality is exploited for the synthesis of branched or cyclic peptides and for attaching labels or tags to the lysine side chain. peptide.comnih.gov

Fmoc-L-Lys(Dde)-OH and Fmoc-L-Lys(ivDde)-OH employ the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) or the related 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl (ivDde) group. sigmaaldrich.comchempep.com These groups are orthogonal to both Fmoc and Boc/tBu protecting groups, as they are selectively cleaved by treatment with hydrazine. sigmaaldrich.comchempep.com This allows for highly specific on-resin modification of the lysine side chain, crucial for constructing complex peptide conjugates and branched structures. sigmaaldrich.comchempep.com

| Compound Name | Key Feature | Side-Chain Protecting Group | Side-Chain Deprotection Condition | Primary Application |

|---|---|---|---|---|

| This compound | Introduces a protease-resistant, monomethylated lysine | Boc (tert-butyloxycarbonyl) | Strong acid (e.g., TFA) during final cleavage | Synthesis of stable epigenetic probes (e.g., methylated histone tails) |

| Fmoc-L-Lys(Boc)-OH | Standard incorporation of natural L-lysine | Boc (tert-butyloxycarbonyl) | Strong acid (e.g., TFA) during final cleavage | General peptide synthesis |

| Fmoc-D-Lys(Boc)-OH | Incorporation of protease-resistant D-lysine | Boc (tert-butyloxycarbonyl) | Strong acid (e.g., TFA) during final cleavage | Enhancing peptide stability for therapeutics |

| Fmoc-L-Lys(Mtt)-OH | Orthogonal side-chain for on-resin modification | Mtt (4-methyltrityl) | Mild acid (e.g., 1% TFA) | Synthesis of branched/cyclic peptides, side-chain labeling |

| Fmoc-L-Lys(ivDde)-OH | Orthogonal side-chain for on-resin modification | ivDde | Hydrazine (e.g., 2-5% in DMF) | Synthesis of complex conjugates and branched peptides |

Emerging Methodologies in Automated and High-Throughput Peptide Synthesis

The robust protection scheme of this compound makes it fully compatible with modern peptide synthesis platforms. Its use is not confined to manual synthesis but extends to advanced, automated, and high-throughput methods that are accelerating peptide discovery.

The compound can be coupled using standard activation methods and is seamlessly integrated into the workflows of automated solid-phase peptide synthesis (SPPS) instruments. sigmaaldrich.compeptide.com This compatibility is crucial for ensuring the reproducibility and efficiency required for synthesizing complex peptides. chempep.com

Furthermore, methodologies like microwave-assisted peptide synthesis (MA-SPPS) significantly reduce reaction times by overcoming steric hindrances, which can be a challenge when incorporating modified amino acids. chempep.commerel.si The use of this compound in such systems facilitates the rapid production of methylated peptides that would otherwise be time-consuming to synthesize.

In the context of high-throughput synthesis, this derivative is invaluable for creating peptide libraries and arrays. sigmaaldrich.com For instance, researchers can generate arrays of histone tail peptides where the position of lysine monomethylation is systematically varied. sigmaaldrich.com These libraries are powerful tools for screening interactions with histone-binding proteins, thereby mapping the regulatory landscape of epigenetic modifications.

Interdisciplinary Research Directions in Chemical Biology and Material Science

The unique properties of this compound open up promising avenues in interdisciplinary fields, bridging the gap between chemistry, biology, and materials science.

Chemical Biology: The primary impact of this compound is in chemical biology, specifically in the study of epigenetics. Lysine methylation is a fundamental post-translational modification that regulates chromatin structure and gene expression. peptide.com The ability to synthesize peptides with precisely placed monomethyl-lysine residues allows for the creation of chemical probes to investigate the function of "reader," "writer," and "eraser" proteins that control the histone code. chemicalbook.compeptide.com The enhanced stability of peptides made with the D-isomer is a significant advantage, as it ensures the probes remain intact during biological experiments. chemicalbook.com

Material Science: In material science, the self-assembly of peptides into well-defined nanostructures (e.g., nanofibers, hydrogels) is a burgeoning field. The incorporation of N-methylated amino acids like the one provided by this compound can profoundly influence the secondary structure and assembly properties of peptides. N-methylation can disrupt hydrogen bonding patterns, altering conformational preferences and leading to novel material properties. This allows for the rational design of peptide-based biomaterials with tailored mechanical, chemical, and biological characteristics for applications in tissue engineering, drug delivery, and nanotechnology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.